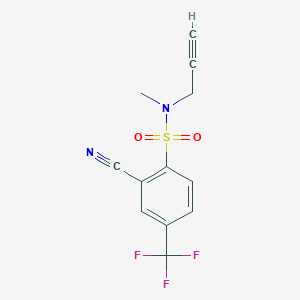![molecular formula C11H11F2N3O3S B7677986 5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7677986.png)
5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole, also known as DMSMT, is a chemical compound that has been widely used in scientific research. This compound has been found to have a wide range of applications in various fields such as biochemistry, pharmacology, and toxicology.
作用機序
5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole inhibits the activity of metalloproteinases by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from carrying out its normal function of degrading extracellular matrix proteins. The inhibition of metalloproteinases by this compound has been found to have various therapeutic benefits such as reducing tumor growth and metastasis, improving wound healing, and preventing tissue damage in inflammatory diseases.
Biochemical and Physiological Effects
The inhibition of metalloproteinases by this compound has been found to have various biochemical and physiological effects. In cancer, this compound has been found to reduce tumor growth and metastasis by inhibiting the activity of metalloproteinases involved in tumor invasion and angiogenesis. In wound healing, this compound has been found to improve the healing process by reducing the degradation of extracellular matrix proteins. In inflammatory diseases, this compound has been found to prevent tissue damage by inhibiting the activity of metalloproteinases involved in the inflammatory response.
実験室実験の利点と制限
5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole has several advantages as a tool for studying metalloproteinases in lab experiments. It is a potent inhibitor of metalloproteinases and has been found to be effective in various experimental models. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations. It is not selective for specific metalloproteinases and can inhibit other enzymes that contain a zinc ion in their active site. This can lead to off-target effects and limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for the use of 5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole in scientific research. One area of interest is the development of more selective inhibitors of metalloproteinases that can target specific enzymes involved in disease processes. Another area of interest is the use of this compound in combination with other drugs to enhance their therapeutic effects. Additionally, the use of this compound in imaging studies to visualize metalloproteinase activity in vivo is an area of active research.
合成法
The synthesis of 5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole involves the reaction of 4-(difluoromethoxy)benzyl chloride with 1-methyl-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is obtained through filtration and drying. The purity of the product can be improved by recrystallization.
科学的研究の応用
5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole has been extensively used in scientific research due to its ability to inhibit the activity of a class of enzymes called metalloproteinases. Metalloproteinases are involved in various physiological processes such as tissue remodeling, wound healing, and angiogenesis. They have also been implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. This compound has been found to be a potent inhibitor of metalloproteinases and has been used to study their role in various diseases.
特性
IUPAC Name |
5-[[4-(difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O3S/c1-16-11(14-7-15-16)20(17,18)6-8-2-4-9(5-3-8)19-10(12)13/h2-5,7,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRLYQDRCKOKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)S(=O)(=O)CC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7677907.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)
![3-[[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7677914.png)

![3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B7677923.png)
![N-methyl-2-oxo-N-prop-2-ynyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B7677929.png)
![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)

![1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)

![6-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7677964.png)
![1-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-methylsulfonylpropan-1-one](/img/structure/B7677968.png)
![N-[2-[5-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7677996.png)
![[2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene](/img/structure/B7678011.png)
